1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene is a complex organic compound characterized by its unique structure, which includes an ethenyloxy group, a hept-2-yn-1-yl chain, and a methoxybenzene ring
Vorbereitungsmethoden
The synthesis of 1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene involves several steps. One common method includes the reaction of 1-methoxy-4-(prop-2-yn-1-yloxy)benzene with an appropriate ethenyloxy reagent under controlled conditions. The reaction typically requires a catalyst, such as a copper-containing catalyst, and is carried out at elevated temperatures to ensure the formation of the desired product .
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to achieve high purity and yield of the final product .
Analyse Chemischer Reaktionen
1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The ethenyloxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene can be compared with similar compounds such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Shares a similar structure but lacks the ethenyloxy group, resulting in different chemical properties and reactivity.
Hept-2-yn-1-ol: Contains a hept-2-yn-1-yl chain but lacks the benzene ring and methoxy group, leading to different applications and reactivity
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
825627-87-0 |
---|---|
Molekularformel |
C16H20O2 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
1-(1-ethenoxyhept-2-ynyl)-4-methoxybenzene |
InChI |
InChI=1S/C16H20O2/c1-4-6-7-8-9-16(18-5-2)14-10-12-15(17-3)13-11-14/h5,10-13,16H,2,4,6-7H2,1,3H3 |
InChI-Schlüssel |
ALUMFXMWHOJCNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC(C1=CC=C(C=C1)OC)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.